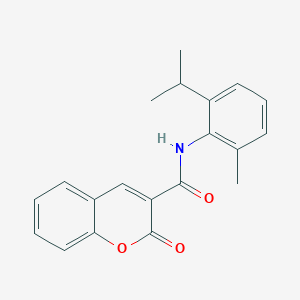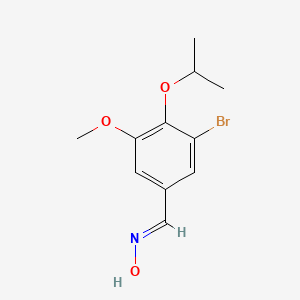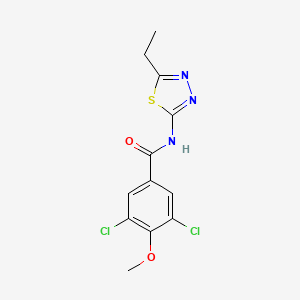
N-(2-isopropyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(2-isopropyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide" is a compound belonging to the chromene class, characterized by its distinctive molecular structure and chemical properties. Chromenes are known for their diverse applications in medicinal chemistry.
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step chemical reactions. For example, Singh et al. (2017) describe the reductive ring opening of isoxazolidine moieties in chromano–piperidine-fused isoxazolidines, leading to the formation of a chromene derivative through tandem intramolecular rearrangements (Singh, Gupta, Gupta, & Ishar, 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives often exhibits planarity and strong intramolecular interactions. For instance, Gomes et al. (2016) analyzed the structure of a similar compound, 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, showing intramolecular hydrogen bonds contributing to the molecule's planarity (Gomes, Low, Fonseca, Matos, & Borges, 2016).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, reflecting their versatile chemical properties. An example is the work of Jadhav et al. (2018), who explored the metal-free C–C/C–O bond formation in the synthesis of pyrano[3,2-c]chromene-3-carboxamide derivatives (Jadhav, Lim, Jeong, & Jeong, 2018).
Physical Properties Analysis
The physical properties of chromenes, such as crystallinity and molecular conformation, are crucial for understanding their behavior. For instance, Reis et al. (2013) studied the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, highlighting the anti-rotamer conformation about the C-N bond (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Aplicaciones Científicas De Investigación
Structural Properties and Synthesis
Studies have focused on the crystal structures of chromene derivatives, highlighting their planar molecular structures and anti conformations. For instance, the research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides demonstrated their planar nature and provided insights into their synthesis and structural characteristics (Gomes et al., 2015). Similarly, the synthesis and structural study of chromane derivatives have contributed to the understanding of their conformational behaviors and potential applications in drug development and material science (Ciolkowski et al., 2009).
Chemosensors
Certain chromene derivatives have been investigated for their use as highly sensitive and selective chemosensors. A study on a coumarin-based fluorophore revealed its effectiveness in detecting Cu2+ and H2PO4− ions, showcasing the potential of chromene derivatives in environmental monitoring and biochemical assays (Meng et al., 2018).
Polymer Synthesis
Chromene derivatives have also been employed in the synthesis of novel polyamides containing photosensitive coumarin groups, indicating their utility in the development of materials with unique properties such as enhanced solubility and thermal stability. The synthesis of these polymers highlights their potential applications in high-performance materials and coatings (Nechifor, 2009). Another study on aromatic polyamides with coumarin chromophores elaborated on their amorphous nature and photoreactive properties, underscoring their significance in materials science and engineering (Nechifor, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)15-9-6-7-13(3)18(15)21-19(22)16-11-14-8-4-5-10-17(14)24-20(16)23/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOQLFFWINUBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)
![5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5547694.png)


![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)
![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)
![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)